N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy and methoxy functional groups attached to a benzene ring, making it a derivative of benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-(4-ethoxyphenyl)ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-ethoxyphenyl)ethyl]-4-ethylaniline
- N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzylamine
- N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzoic acid
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide is unique due to the presence of both ethoxy and methoxy groups, which confer specific chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-11-5-14(6-12-17)13(2)19-18(20)15-7-9-16(21-3)10-8-15/h5-13H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZQOIBUPIIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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